Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate
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Overview
Description
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is an organoboron compound that has a wide range of applications in organic synthesis. It is a boronate ester that is used as a protecting group for alcohols, amines, and carboxylic acids. It is also used as a catalyst in several organic reactions, such as Wittig olefination and Michael addition. Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is also known as N-Bromosuccinimide (NBS).
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Syn-Selectivity and Anti-Markovnikov Addition
The compound has been found to add B–H over an unsaturated bond with syn-selectivity and proceed in an anti-Markovnikov manner . This property is useful in the development of new borane reagents .
Organic Building Block
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is a premium-quality organic building block .
Transmetalation with Palladium (II) Complexes
The compound is known for its rapid transmetalation with palladium (II) complexes . This property is particularly useful in the broad application of SM coupling .
Over-Borylation of Alkynes
The compound has been found to be problematic in the over-borylation of alkynes . However, an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .
Catalyst in Ether Reactions
The compound has been observed to catalyze reactions in ethers . This led to the development of new borane reagents .
Mechanism of Action
Target of Action
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that participate in Suzuki–Miyaura (SM) cross-coupling reactions .
Mode of Action
In SM cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s bromomethyl group plays a crucial role in this interaction .
Biochemical Pathways
The compound affects the SM cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a broad array of diverse molecules .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the versatility of the compound as an organic building block .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are known to be exceptionally mild and functional group tolerant . .
properties
IUPAC Name |
[2-(bromomethyl)phenyl]-(2,2-dimethylpropoxy)borinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSMRVSDSPJXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)OCC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate |
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